molecular formula C8H12N2 B12275148 1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)

1-Azabicyclo[2.2.2]octane-3-carbonitrile,(3S)-(9ci)

Cat. No.: B12275148
M. Wt: 136.19 g/mol
InChI Key: ICSMHHPNBLZOLB-MRVPVSSYSA-N
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Description

1-Azabicyclo[2.2.2]octane-3-carbonitrile, (3S)-(9ci) is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant potential in various fields, including drug discovery and synthetic organic chemistry.

Preparation Methods

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]octane-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used to reduce the compound.

    Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrogen-containing heterocyclic structure allows it to engage in various biochemical interactions, influencing biological processes at the molecular level .

Biological Activity

1-Azabicyclo[2.2.2]octane-3-carbonitrile, also known as (3S)-(9ci), is a nitrogen-containing heterocyclic compound with the molecular formula C8_8H12_{12}N2_2 and a molecular weight of 136.19 g/mol. This compound belongs to the azabicyclo family and has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • CAS Number : 51627-76-0
  • Molecular Structure : The compound features a bicyclic structure with a nitrile functional group, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

1-Azabicyclo[2.2.2]octane-3-carbonitrile has been studied for various biological activities, including its role as a potential pharmacological agent. The following sections detail its pharmacokinetics, mechanisms of action, and therapeutic applications.

Pharmacokinetics

A pharmacokinetic study on related compounds indicates that azabicyclo derivatives can exhibit significant bioavailability and central nervous system penetration. For instance, one study involving a related compound demonstrated that after oral administration in Sprague-Dawley rats, the drug reached peak plasma concentrations rapidly, indicating good absorption characteristics .

The biological activity of 1-Azabicyclo[2.2.2]octane-3-carbonitrile is thought to involve several mechanisms:

  • Receptor Interaction : Compounds in the azabicyclo family often interact with neurotransmitter receptors, potentially influencing neurotransmission pathways.
  • Enzyme Inhibition : Some studies have suggested that these compounds may inhibit specific enzymes related to neurodegenerative diseases, such as gamma-secretase, which is involved in Alzheimer's disease pathology .

Case Study 1: Neuroprotective Effects

A study investigating the effects of azabicyclo derivatives on neuronal health found that certain compounds within this class exhibited protective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in treating neurodegenerative disorders.

Case Study 2: Antidepressant Activity

Research has indicated that some azabicyclo compounds may possess antidepressant-like effects in animal models. These effects are hypothesized to result from modulation of serotonin and norepinephrine levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectiveProtects neurons from oxidative stress
AntidepressantExhibits antidepressant-like effects
Enzyme InhibitionInhibits gamma-secretase activity
PharmacokineticsGood oral bioavailability and CNS penetration

Table 2: Pharmacokinetic Parameters

ParameterValueMethodology
BioavailabilityHighOral administration
Peak Plasma ConcentrationRapidLC/MS analysis
Volume of DistributionHighAnimal studies

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octane-3-carbonitrile

InChI

InChI=1S/C8H12N2/c9-5-8-6-10-3-1-7(8)2-4-10/h7-8H,1-4,6H2/t8-/m1/s1

InChI Key

ICSMHHPNBLZOLB-MRVPVSSYSA-N

Isomeric SMILES

C1CN2CCC1[C@@H](C2)C#N

Canonical SMILES

C1CN2CCC1C(C2)C#N

Origin of Product

United States

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